molecular formula C15H19N3O B2642416 N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide CAS No. 1240811-12-4

N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide

カタログ番号 B2642416
CAS番号: 1240811-12-4
分子量: 257.337
InChIキー: VPETXHUDORQWBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide, commonly known as CCPA, is a selective adenosine A1 receptor agonist. It was first synthesized by scientists in the 1980s and has since been used extensively in scientific research. CCPA is a potent and specific ligand for the adenosine A1 receptor and has been shown to have a number of biochemical and physiological effects.

作用機序

CCPA acts as a selective adenosine A1 receptor agonist. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the adenosine A1 receptor by CCPA leads to a number of downstream effects, including inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels. These effects ultimately lead to a decrease in cellular excitability and a reduction in neurotransmitter release.
Biochemical and Physiological Effects:
CCPA has been shown to have a number of biochemical and physiological effects. In the cardiovascular system, CCPA has been shown to decrease heart rate, blood pressure, and myocardial contractility. In the nervous system, CCPA has been shown to have sedative and anxiolytic effects. CCPA has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.

実験室実験の利点と制限

CCPA has a number of advantages for use in lab experiments. It is a potent and specific ligand for the adenosine A1 receptor and has been extensively characterized in terms of its pharmacology and mechanism of action. CCPA is also relatively stable and can be easily synthesized in large quantities. However, CCPA does have some limitations. It is a relatively expensive compound, which may limit its use in some labs. Additionally, CCPA has a relatively short half-life, which may limit its use in experiments requiring long-term treatment.

将来の方向性

There are a number of future directions for research on CCPA. One area of interest is the role of adenosine A1 receptors in the regulation of glucose metabolism and insulin sensitivity. CCPA has been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting that adenosine A1 receptor agonists may have therapeutic potential for the treatment of type 2 diabetes. Another area of interest is the potential use of CCPA as a treatment for ischemia-reperfusion injury. CCPA has been shown to have protective effects against ischemia-reperfusion injury in a number of different tissues, including the heart and brain. Further research is needed to determine the potential clinical applications of CCPA in these and other areas.

合成法

CCPA can be synthesized using a number of different methods. One of the most common methods involves the reaction of 1-cyanocyclopentene with 4-methylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with chloroacetyl chloride to form CCPA. The synthesis of CCPA can also be achieved using other methods such as the reaction of 1-cyanocyclopentene with 4-methylphenylamine followed by acetylation.

科学的研究の応用

CCPA has been extensively used in scientific research as a selective adenosine A1 receptor agonist. It has been shown to have a number of applications in both in vitro and in vivo studies. CCPA has been used to investigate the role of adenosine A1 receptors in the regulation of cardiovascular function, neurotransmitter release, and sleep. It has also been used in studies investigating the effects of adenosine A1 receptor activation on glucose metabolism, inflammation, and ischemia-reperfusion injury.

特性

IUPAC Name

N-(1-cyanocyclopentyl)-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-4-6-13(7-5-12)17-10-14(19)18-15(11-16)8-2-3-9-15/h4-7,17H,2-3,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPETXHUDORQWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。